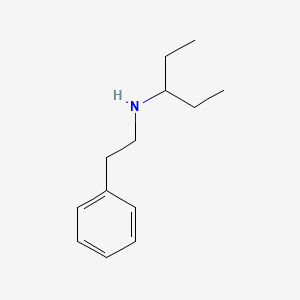

(1-Ethylpropyl)(2-phenylethyl)amine

描述

(1-Ethylpropyl)(2-phenylethyl)amine is a versatile chemical compound with a unique structure that enables its use in various scientific research areas. This compound is particularly notable for its applications in drug synthesis, organic chemistry studies, and as a catalyst in numerous reactions.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of (1-Ethylpropyl)(2-phenylethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method is the Leuckart reaction, which is a reductive amination process involving aldehydes and ketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Leuckart reaction is particularly favored due to its simplicity and cost-effectiveness .

化学反应分析

Types of Reactions: (1-Ethylpropyl)(2-phenylethyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include halogenoalkanes, ammonia, aldehydes, and ketones. The reaction conditions vary depending on the desired product but often involve heating and the use of catalysts .

Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, as well as quaternary ammonium salts. These products are valuable intermediates in the synthesis of more complex compounds .

科学研究应用

Chemical Applications

1. Synthesis of Complex Organic Molecules

- (1-Ethylpropyl)(2-phenylethyl)amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules essential for research and industrial applications.

2. Intermediate in Chemical Reactions

- The compound can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity enables it to undergo transformations that yield valuable derivatives used in drug development and agricultural products.

Biological Applications

1. Pharmacological Research

- Ongoing studies are investigating the potential therapeutic effects of this compound on neurological disorders. Its interaction with biological systems suggests possible applications in treating conditions such as depression and anxiety by modulating neurotransmitter release.

2. Interaction with Biological Molecules

- Research indicates that this compound may interact with various biomolecules, influencing physiological processes. Its ability to bind with neurotransmitter receptors could lead to significant insights into its role in neurobiology.

Medical Applications

1. Neurological Disorders

- Preliminary research suggests that this compound might exhibit properties beneficial for treating neurological disorders. Investigations into its mechanism of action reveal potential pathways for therapeutic intervention, particularly concerning mood regulation and cognitive function.

2. Drug Development

- The compound's unique chemical properties make it a candidate for drug development, particularly in creating new medications targeting the central nervous system. Its structural characteristics could lead to novel pharmacological agents with improved efficacy and reduced side effects.

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound on neurotransmitter release demonstrated its potential to enhance serotonin levels in neuronal cultures. This modulation indicates its relevance in developing treatments for mood disorders.

Case Study 2: Synthesis Pathways

Research exploring synthetic pathways involving this compound highlighted its effectiveness as an intermediate in producing complex amines used in pharmaceuticals. The study optimized reaction conditions to maximize yield and purity.

作用机制

The mechanism of action of (1-Ethylpropyl)(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. It functions by binding to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds: Similar compounds to (1-Ethylpropyl)(2-phenylethyl)amine include other phenethylamines, such as dopamine, norepinephrine, and epinephrine. These compounds share a common structural motif and exhibit similar biological activities .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the 1-ethylpropyl and 2-phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

(1-Ethylpropyl)(2-phenylethyl)amine is a chemical compound that belongs to the phenethylamine class, which is known for its diverse biological activities. This compound has garnered attention in pharmacology and organic chemistry due to its unique structure and potential applications in drug development and synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19N and features a distinctive combination of ethylpropyl and phenylethyl groups. This unique structure contributes to its biological activity, particularly in interactions with neurotransmitter systems.

The primary biological targets of this compound include:

- Trace Amine-Associated Receptor 1 (TAAR1) : This compound acts as an agonist for hTAAR1, influencing neurotransmitter release and signaling pathways.

- Monoamine Oxidase B (MAO-B) : It inhibits this enzyme, which is responsible for the degradation of biogenic amines, thereby increasing the availability of neurotransmitters such as dopamine and serotonin.

- Vesicular Monoamine Transporter 2 (VMAT2) : The compound inhibits VMAT2, affecting monoamine storage and release in neurons.

These interactions suggest that this compound may exert stimulant effects on the central nervous system similar to other phenethylamines.

Biochemical Pathways

The compound is metabolized primarily through MAO-B and aldehyde dehydrogenase (ALDH), leading to various physiological effects. The inhibition of MAO-B can enhance dopaminergic activity, which is significant in treating neurological disorders. Additionally, it may influence pathways related to mood regulation and cognitive function.

Cellular Effects

Research indicates that this compound affects various cell types by:

- Regulating Neurotransmission : By modulating monoamine levels, it can impact mood and behavior.

- Influencing Cell Viability : At varying doses, it can either promote or inhibit cell growth, depending on the concentration used.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a rapid metabolism via MAO-B, leading to a short half-life. This rapid degradation necessitates careful dosage management in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the effects of this compound in both in vitro and in vivo settings:

| Study | Findings |

|---|---|

| Study 1 | Investigated the agonistic effects on TAAR1; results indicated enhanced dopaminergic signaling. |

| Study 2 | Examined the inhibition of MAO-B; found increased levels of dopamine in rodent models. |

| Study 3 | Analyzed cellular responses; demonstrated dose-dependent effects on cell viability in neuronal cultures. |

These studies highlight the potential therapeutic applications of this compound in treating mood disorders and neurodegenerative diseases.

属性

IUPAC Name |

N-(2-phenylethyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDCELUOAPMLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500683 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71797-47-2 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。